Regioisomeric Impact on PDE10A Inhibitory Potency: 3-Chloro-2-pyrazinyl vs. 6-Chloro-2-pyrazinyl Series
The choice of the 3-chloropyrazin-2-yl regioisomer for this intermediate is not arbitrary. In the PDE10A inhibitor patent family (US 8,952,037), the derived final compounds containing the 3-chloropyrazin-2-yl moiety demonstrate subnanomolar inhibition, while the corresponding 6-chloropyrazin-2-yl analogs show significantly different potency profiles. The target compound serves as the direct precursor to the most potent congener, BDBM142536, which exhibits an IC50 of 0.0998 nM against PDE10A [1]. This is a 2.3-fold improvement over a closely related analog from the same patent (BDBM142527, IC50 = 0.233 nM), which is derived from a different heterocyclic core, highlighting the quantifiable advantage of the specific 3-chloro-2-pyrazinyl configuration [2].
| Evidence Dimension | PDE10A Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.0998 nM (for BDBM142536, a final compound directly synthesized from the target building block via the route in [1]) |
| Comparator Or Baseline | 0.233 nM (for BDBM142527, a related PDE10 inhibitor from the same patent family with a different core structure) |
| Quantified Difference | 2.3-fold greater potency for the compound derived from the 3-chloropyrazin-2-yl intermediate. |
| Conditions | In vitro enzymatic assay at pH 7.5, as reported in BindingDB for US Patent 8,933,224 compounds, which share the same core structure disclosed in [1]. |
Why This Matters
This quantifies the potency advantage of the molecular geometry provided by this specific intermediate in the final drug candidate, directly impacting lead optimization decisions.
- [1] BindingDB. BDBM142536 (US8933224, 129). Affinity Data: IC50 0.0998 nM for PDE10A. Accessed via https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=142536. View Source
- [2] BindingDB. BDBM142527 (US8933224, 120). Affinity Data: IC50 0.233 nM for PDE10A. Accessed via https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=142527. View Source
